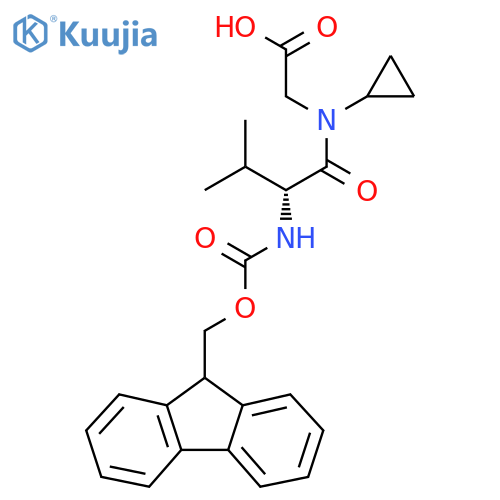

Cas no 2171237-28-6 (2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acid)

2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acid

- 2-[(2R)-N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid

- EN300-1502913

- 2171237-28-6

-

- インチ: 1S/C25H28N2O5/c1-15(2)23(24(30)27(13-22(28)29)16-11-12-16)26-25(31)32-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21,23H,11-14H2,1-2H3,(H,26,31)(H,28,29)/t23-/m1/s1

- InChIKey: CCACORWKLHTUQJ-HSZRJFAPSA-N

- ほほえんだ: O=C([C@@H](C(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CC(=O)O)C1CC1

計算された属性

- せいみつぶんしりょう: 436.19982200g/mol

- どういたいしつりょう: 436.19982200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 32

- 回転可能化学結合数: 9

- 複雑さ: 684

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.9Ų

- 疎水性パラメータ計算基準値(XlogP): 4.1

2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1502913-250mg |

2-[(2R)-N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid |

2171237-28-6 | 250mg |

$840.0 | 2023-09-27 | ||

| Enamine | EN300-1502913-2500mg |

2-[(2R)-N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid |

2171237-28-6 | 2500mg |

$1791.0 | 2023-09-27 | ||

| Enamine | EN300-1502913-1000mg |

2-[(2R)-N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid |

2171237-28-6 | 1000mg |

$914.0 | 2023-09-27 | ||

| Enamine | EN300-1502913-500mg |

2-[(2R)-N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid |

2171237-28-6 | 500mg |

$877.0 | 2023-09-27 | ||

| Enamine | EN300-1502913-5000mg |

2-[(2R)-N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid |

2171237-28-6 | 5000mg |

$2650.0 | 2023-09-27 | ||

| Enamine | EN300-1502913-50mg |

2-[(2R)-N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid |

2171237-28-6 | 50mg |

$768.0 | 2023-09-27 | ||

| Enamine | EN300-1502913-100mg |

2-[(2R)-N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid |

2171237-28-6 | 100mg |

$804.0 | 2023-09-27 | ||

| Enamine | EN300-1502913-1.0g |

2-[(2R)-N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid |

2171237-28-6 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1502913-10000mg |

2-[(2R)-N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid |

2171237-28-6 | 10000mg |

$3929.0 | 2023-09-27 |

2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acid 関連文献

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

Related Articles

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acidに関する追加情報

Introduction to 2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acid (CAS No. 2171237-28-6)

2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acid (CAS No. 2171237-28-6) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of amino acids and features a unique combination of functional groups that contribute to its potential therapeutic applications.

The structure of 2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acid is characterized by a cyclopropyl group, an Fmoc (fluorenylmethyloxycarbonyl) protecting group, and a methylbutanamidoacetic acid moiety. The Fmoc protecting group is particularly noteworthy as it is widely used in peptide synthesis to protect the amino group during the synthesis process, ensuring the integrity and purity of the final product.

In recent years, the study of 2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acid has been driven by its potential as a building block for more complex molecules, particularly in the development of novel drugs. The cyclopropyl group, known for its unique electronic and steric properties, can influence the conformational flexibility and binding affinity of the molecule, making it an attractive candidate for drug design.

The methylbutanamidoacetic acid moiety adds further complexity to the molecule, contributing to its solubility and stability in various solvents. This characteristic is crucial for optimizing the compound's performance in both laboratory settings and potential clinical applications. The combination of these functional groups results in a compound that can be tailored for specific biological targets, enhancing its therapeutic potential.

Recent research has focused on the application of 2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acid in the development of peptidomimetics. Peptidomimetics are synthetic compounds designed to mimic the structure and function of natural peptides, often with improved pharmacological properties such as increased stability and reduced susceptibility to enzymatic degradation. The unique structure of this compound makes it an ideal candidate for such applications.

In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of 2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acid exhibited potent activity against specific enzymes involved in disease pathways. These findings suggest that this compound could be further developed into therapeutic agents for treating conditions such as cancer, neurodegenerative diseases, and inflammatory disorders.

The synthesis of 2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acid involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the Fmoc protecting group, the introduction of the cyclopropyl moiety, and the final coupling reaction to form the amide bond. Advanced techniques such as solid-phase peptide synthesis (SPPS) have been employed to streamline this process and improve efficiency.

Beyond its potential as a therapeutic agent, 2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acid has also been explored for its use in diagnostic tools. The Fmoc group can be selectively cleaved under specific conditions, making it useful for controlled release systems and other applications where temporal or spatial control over molecular behavior is required.

In conclusion, 2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acid (CAS No. 2171237-28-6) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and potential therapeutic benefits make it an exciting area of ongoing investigation. As research continues to advance, this compound may play a significant role in the development of new treatments for various diseases and conditions.

2171237-28-6 (2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acid) 関連製品

- 2171995-27-8(1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole)

- 80573-04-2(Balsalazide)

- 73547-86-1(2(1H)-Pyrimidinethione, 1-methyl-)

- 1511688-45-1(2-amino-1-(4-benzylmorpholin-2-yl)ethan-1-ol)

- 2709427-97-2(Azetidine-1-sulfonyl fluoride)

- 1597374-77-0(1-(difluoromethyl)-6-methyl-1H-indole)

- 63070-62-2(2,4-dichloro-5,8-dimethoxy-quinoline)

- 2411244-33-0(2-chloro-N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-ylacetamide)

- 2172034-86-3(5-chloro-1H-indazole-3-sulfonyl fluoride)

- 167834-48-2(4-(dimethylamino)-2-methylquinolin-8-ol)